molecular formula C15H11N3O2S2 B1227384 1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

Cat. No.: B1227384
M. Wt: 329.4 g/mol
InChI Key: ODXZMIYAIOAUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s). This particular compound features both imidazole and thiazole rings, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazo[2,1-b]thiazole ring system followed by the esterification with 1,3-benzothiazol-2-ylmethyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other imidazole and thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Properties

Molecular Formula

C15H11N3O2S2

Molecular Weight

329.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

InChI

InChI=1S/C15H11N3O2S2/c19-14(7-10-8-18-5-6-21-15(18)16-10)20-9-13-17-11-3-1-2-4-12(11)22-13/h1-6,8H,7,9H2

InChI Key

ODXZMIYAIOAUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)CC3=CN4C=CSC4=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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